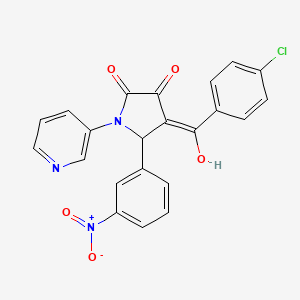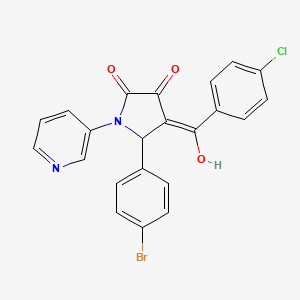![molecular formula C20H14BrN3O5 B3902563 N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide](/img/structure/B3902563.png)
N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide, also known as ANBF, is a chemical compound that has been widely studied for its potential use in scientific research. ANBF belongs to the class of organic compounds known as benzamides and is often used as a tool compound to study the biochemical and physiological effects of certain pathways in cells.
Wirkmechanismus
N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide works by inhibiting the activity of certain enzymes in the MAPK and NF-κB pathways. Specifically, N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide inhibits the activity of the upstream kinase MEK1/2 in the MAPK pathway and the upstream kinase IKKβ in the NF-κB pathway. This leads to a decrease in the activity of downstream targets in these pathways, ultimately resulting in changes in cell behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide depend on the specific pathway being studied. In the MAPK pathway, N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In the NF-κB pathway, N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide has been shown to inhibit inflammation and reduce the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide in lab experiments is its specificity for certain pathways. Because N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide targets specific enzymes in the MAPK and NF-κB pathways, it allows researchers to study the effects of inhibiting these pathways without affecting other pathways in the cell. However, one limitation of using N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide is its potential toxicity. N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide. One area of interest is the development of new analogs of N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide that have improved specificity and reduced toxicity. Another area of interest is the study of N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide in combination with other compounds to determine if it has synergistic effects. Finally, there is interest in studying the effects of N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide in animal models to determine its potential as a therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide has been used extensively in scientific research as a tool compound to study a variety of biological pathways. One of the most common applications of N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide is in the study of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-4-bromobenzamide has also been used to study the role of the nuclear factor kappa B (NF-κB) pathway in inflammation and cancer.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-1-(5-nitrofuran-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O5/c21-14-8-6-13(7-9-14)19(25)23-17(12-16-10-11-18(29-16)24(27)28)20(26)22-15-4-2-1-3-5-15/h1-12H,(H,22,26)(H,23,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZAGDUHISKJH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3902485.png)
![1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidine-4-carboxamide](/img/structure/B3902493.png)
![2-fluoro-N-(3-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B3902512.png)
![3-(5-methyl-2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B3902515.png)
![2,4-dichloro-N-(2-(4-hydroxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902527.png)


![N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide](/img/structure/B3902547.png)
![2-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3902551.png)

![4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3902571.png)
![N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-nitrobenzamide](/img/structure/B3902585.png)

![N-(2-fluoro-5-methylphenyl)-3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]propanamide](/img/structure/B3902607.png)